N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide
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Description
N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H18N2OS and its molecular weight is 262.37. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Thiophene-2-carboxamide derivatives have been studied for their potential in heterocyclic synthesis, leading to new compounds with promising antibiotic and antibacterial properties. Ahmed (2007) explored the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its subsequent reactions to yield pyrimidinone derivatives, which showed significant activity against both Gram-positive and Gram-negative bacteria. This research suggests a route for developing new antibacterial drugs using thiophene-2-carboxamide as a key intermediate (Ahmed, 2007).
Antitumor Activity of Carboxamide Derivatives
Research into carboxamide derivatives has yielded compounds with notable antitumor properties. Denny et al. (1987) investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, finding that 5-substituted compounds exhibited in vivo antitumor activity, particularly against the Lewis lung solid tumor. This study highlights the importance of specific substituents in enhancing the antitumor efficacy of carboxamide derivatives (Denny, Atwell, Rewcastle, & Baguley, 1987).
Synthesis and Activity Against Multidrug Resistance
In the context of combating multidrug resistance, carboxamide derivatives, especially those based on acridone, have been synthesized and tested for their ability to reverse resistance in certain cell lines. Dodic et al. (1995) synthesized tricyclic carboxamides that showed potent activity against the CHRC/5 cell line, indicating a potential avenue for addressing multidrug resistance in cancer treatment (Dodic, Dumaitre, Daugan, & Pianetti, 1995).
Antioxidant and Anti-inflammatory Activities
A study by Madhavi and Sreeramya (2017) on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed their significant in vitro antioxidant and in vivo anti-inflammatory activities. Compounds with phenolic substitution exhibited greater antioxidant activity, and selected compounds showed anti-inflammatory activity comparable to the standard drug diclofenac, highlighting the therapeutic potential of these derivatives in treating oxidative stress and inflammation-related disorders (Madhavi & Sreeramya, 2017).
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-11-10(2)8-12(18-11)13(17)16(3)14(9-15)6-5-7-14/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVKYVOBUYZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N(C)C2(CCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.